Cas no 1534030-26-6 (2-(3-chloro-2-fluorophenyl)ethanethioamide)

2-(3-chloro-2-fluorophenyl)ethanethioamide 化学的及び物理的性質
名前と識別子
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- 2-(3-chloro-2-fluorophenyl)ethanethioamide
- EN300-1982674
- AKOS021121191
- 1534030-26-6
-
- インチ: 1S/C8H7ClFNS/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H2,11,12)
- InChIKey: WPNTZZWPCJGRSZ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1F)CC(N)=S
計算された属性
- せいみつぶんしりょう: 202.9971763g/mol
- どういたいしつりょう: 202.9971763g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 58.1Ų
2-(3-chloro-2-fluorophenyl)ethanethioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1982674-2.5g |
2-(3-chloro-2-fluorophenyl)ethanethioamide |
1534030-26-6 | 2.5g |
$1089.0 | 2023-09-16 | ||
Enamine | EN300-1982674-1g |
2-(3-chloro-2-fluorophenyl)ethanethioamide |
1534030-26-6 | 1g |
$557.0 | 2023-09-16 | ||
Enamine | EN300-1982674-5g |
2-(3-chloro-2-fluorophenyl)ethanethioamide |
1534030-26-6 | 5g |
$1614.0 | 2023-09-16 | ||
Enamine | EN300-1982674-10g |
2-(3-chloro-2-fluorophenyl)ethanethioamide |
1534030-26-6 | 10g |
$2393.0 | 2023-09-16 | ||
Enamine | EN300-1982674-0.05g |
2-(3-chloro-2-fluorophenyl)ethanethioamide |
1534030-26-6 | 0.05g |
$468.0 | 2023-09-16 | ||
Enamine | EN300-1982674-0.1g |
2-(3-chloro-2-fluorophenyl)ethanethioamide |
1534030-26-6 | 0.1g |
$490.0 | 2023-09-16 | ||
Enamine | EN300-1982674-5.0g |
2-(3-chloro-2-fluorophenyl)ethanethioamide |
1534030-26-6 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1982674-0.5g |
2-(3-chloro-2-fluorophenyl)ethanethioamide |
1534030-26-6 | 0.5g |
$535.0 | 2023-09-16 | ||
Enamine | EN300-1982674-1.0g |
2-(3-chloro-2-fluorophenyl)ethanethioamide |
1534030-26-6 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1982674-0.25g |
2-(3-chloro-2-fluorophenyl)ethanethioamide |
1534030-26-6 | 0.25g |
$513.0 | 2023-09-16 |
2-(3-chloro-2-fluorophenyl)ethanethioamide 関連文献
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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9. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
2-(3-chloro-2-fluorophenyl)ethanethioamideに関する追加情報
Professional Introduction to Compound with CAS No. 1534030-26-6 and Product Name: 2-(3-chloro-2-fluorophenyl)ethanethioamide
The compound with the CAS number 1534030-26-6 and the product name 2-(3-chloro-2-fluorophenyl)ethanethioamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug discovery. The structural features of this molecule, particularly the presence of a chloro and fluoro substituent on the aromatic ring, contribute to its unique chemical properties and biological activity.
Recent research in the domain of bioactive molecules has highlighted the importance of halogenated aromatic compounds in the development of novel therapeutic agents. The chloro and fluoro groups in 2-(3-chloro-2-fluorophenyl)ethanethioamide are known to enhance binding affinity and metabolic stability, making this compound an attractive candidate for further investigation. Studies have demonstrated that such modifications can significantly influence the pharmacokinetic and pharmacodynamic properties of small molecule drugs, thereby improving their efficacy and safety profiles.
In the context of modern drug design, the incorporation of sulfur-containing heterocycles has been shown to impart desirable biological activities. The thioamide moiety in 2-(3-chloro-2-fluorophenyl)ethanethioamide is particularly noteworthy, as it has been implicated in various biological processes, including enzyme inhibition and receptor binding. The sulfur atom's ability to form hydrogen bonds and participate in π-stacking interactions makes it a valuable component in the design of high-affinity ligands.
Current research efforts are focused on leveraging computational methods to predict and optimize the biological activity of compounds like 2-(3-chloro-2-fluorophenyl)ethanethioamide. Advanced computational techniques, such as molecular docking and quantum mechanical calculations, are being employed to understand the molecular interactions between this compound and its target proteins. These studies aim to provide insights into the structure-activity relationships (SAR) governing its biological effects, thereby guiding the development of more potent derivatives.
The synthesis of 2-(3-chloro-2-fluorophenyl)ethanethioamide involves multi-step organic reactions that require precise control over reaction conditions. The presence of both chloro and fluoro substituents necessitates careful handling to prevent unwanted side reactions. Recent advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules. For instance, transition metal-catalyzed cross-coupling reactions have been utilized to construct the aromatic core with high regioselectivity.
From a medicinal chemistry perspective, 2-(3-chloro-2-fluorophenyl)ethanethioamide exhibits promising properties that make it suitable for further exploration as a lead compound. Preliminary biological assays have suggested potential activity against various disease targets, including enzymes involved in inflammatory pathways and signal transduction cascades. The combination of structural features such as the aromatic ring system, thioamide group, and halogen substituents positions this compound as a versatile scaffold for drug development.
The role of fluoro substituents in medicinal chemistry cannot be overstated. These atoms have been extensively studied for their ability to modulate metabolic stability, lipophilicity, and binding affinity. In particular, fluorine atoms can influence the electronic properties of adjacent functional groups, leading to enhanced receptor interactions. The presence of a fluoro group at the 2-position of the aromatic ring in 2-(3-chloro-2-fluorophenyl)ethanethioamide is likely responsible for many of its observed biological activities.
Similarly, the chloro substituent plays a crucial role in determining the pharmacological profile of this compound. Chlorine atoms are known to increase binding affinity through dipole interactions with polar residues in target proteins. Additionally, they can enhance metabolic stability by participating in hydrophobic interactions or by preventing unwanted degradation pathways. The synergistic effect of both chloro and fluoro groups on the aromatic ring likely contributes to the unique properties of 2-(3-chloro-2-fluorophenyl)ethanethioamide.
In conclusion, 2-(3-chloro-2-fluorophenyl)ethanethioamide (CAS No. 1534030-26-6) represents a promising candidate for further pharmaceutical development. Its structural features, including the presence of sulfur-containing heterocycles and halogenated aromatic rings, make it an attractive scaffold for designing novel therapeutic agents. Ongoing research aims to elucidate its mechanism of action and optimize its pharmacological properties through both experimental and computational approaches. As our understanding of structure-activity relationships continues to evolve, compounds like this one are poised to play a significant role in addressing unmet medical needs.
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